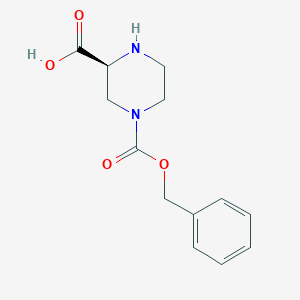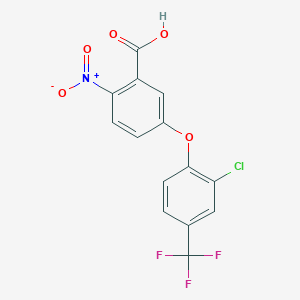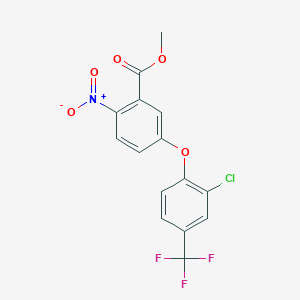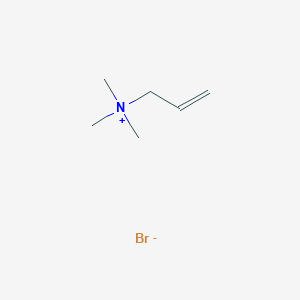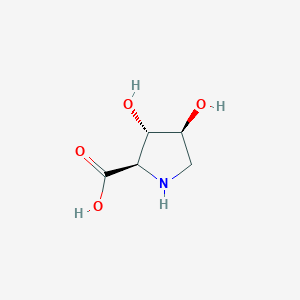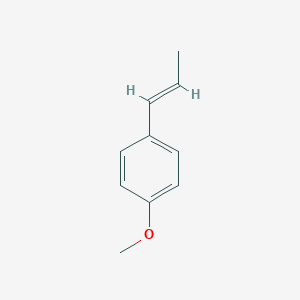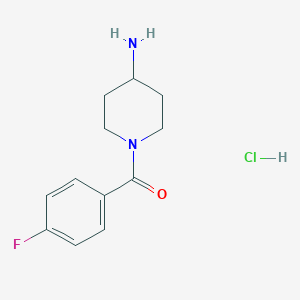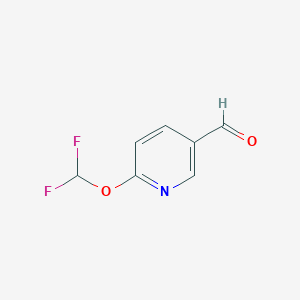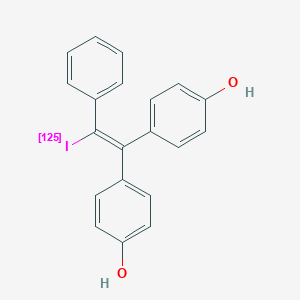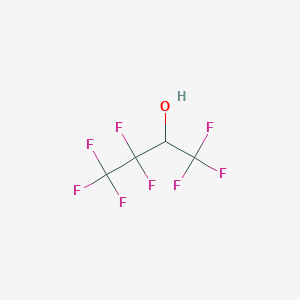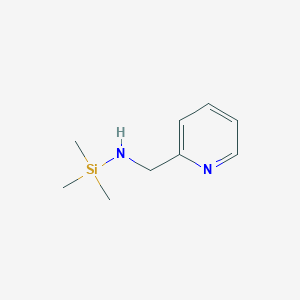
1-pyridin-2-yl-N-trimethylsilylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-pyridin-2-yl-N-trimethylsilylmethanamine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as P2TMS and has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of P2TMS involves the reversible inhibition of MAO-A. This enzyme is responsible for the breakdown of neurotransmitters in the brain. Inhibition of MAO-A leads to an increase in the levels of neurotransmitters, which can have therapeutic effects. P2TMS binds to the active site of the enzyme and prevents it from metabolizing neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
P2TMS has been shown to have potent inhibitory effects on MAO-A. This inhibition can lead to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in the regulation of mood, behavior, and cognition. P2TMS has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P2TMS is a potent inhibitor of MAO-A and can be used in laboratory experiments to study the role of this enzyme in the metabolism of neurotransmitters. It is also a relatively stable compound and can be easily synthesized in large quantities. However, P2TMS has some limitations for lab experiments. It is a highly reactive compound and can react with other chemicals in the lab, which can affect the results of experiments. It is also a toxic compound and should be handled with care.
Direcciones Futuras
There are several future directions for research on P2TMS. One area of research is the development of more potent and selective MAO-A inhibitors. Another area of research is the study of the pharmacokinetics and pharmacodynamics of P2TMS in animal models and humans. This will help to determine the optimal dosing and administration of P2TMS for therapeutic use. Additionally, the antioxidant properties of P2TMS can be further studied for their potential applications in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, P2TMS is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a potent inhibitor of MAO-A and has been shown to have therapeutic effects in the treatment of depression, anxiety, and other neurological disorders. The synthesis of P2TMS is a straightforward process and can be easily scaled up for large-scale production. Future research on P2TMS can lead to the development of more potent and selective MAO-A inhibitors and the study of its potential applications in the treatment of oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of P2TMS involves the reaction of 2-chloropyridine with trimethylsilylmethylamine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in good yield. The synthesis of P2TMS is a straightforward process and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
P2TMS has been studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A can lead to an increase in the levels of these neurotransmitters, which can have therapeutic effects in the treatment of depression, anxiety, and other neurological disorders.
Propiedades
Número CAS |
135732-82-0 |
|---|---|
Nombre del producto |
1-pyridin-2-yl-N-trimethylsilylmethanamine |
Fórmula molecular |
C9H16N2Si |
Peso molecular |
180.32 g/mol |
Nombre IUPAC |
1-pyridin-2-yl-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C9H16N2Si/c1-12(2,3)11-8-9-6-4-5-7-10-9/h4-7,11H,8H2,1-3H3 |
Clave InChI |
FHUQMMKVKHWJHF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NCC1=CC=CC=N1 |
SMILES canónico |
C[Si](C)(C)NCC1=CC=CC=N1 |
Sinónimos |
2-Pyridinemethanamine,N-(trimethylsilyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



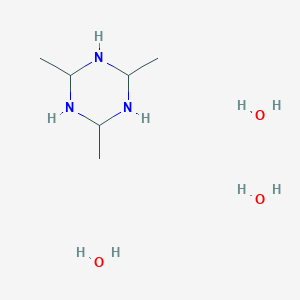
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)
